Introduction: A Multifunctional Scaffold in Synthetic Chemistry
Introduction: A Multifunctional Scaffold in Synthetic Chemistry
An In-depth Technical Guide to 1-(2-Amino-4-methoxyphenyl)ethanone
1-(2-Amino-4-methoxyphenyl)ethanone, also known as 2'-Amino-4'-methoxyacetophenone, is a highly functionalized aromatic ketone that serves as a pivotal intermediate in the landscape of organic synthesis and pharmaceutical development. Its structure is characterized by an acetophenone core substituted with an amino group ortho to the acetyl moiety and a methoxy group in the para position. This specific arrangement of electron-donating groups and a reactive carbonyl function imparts a unique chemical reactivity profile, making it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and complex molecular architectures. This guide provides a comprehensive technical overview of its fundamental properties, synthesis, characterization, and applications, tailored for professionals in research and drug development.
Part 1: Physicochemical and Structural Properties
The utility of any chemical intermediate begins with a thorough understanding of its core physical and structural characteristics. These properties govern its behavior in chemical reactions, its solubility, and its handling requirements.
Chemical Identity and Data
Quantitative data for 1-(2-Amino-4-methoxyphenyl)ethanone is summarized below. It is important to distinguish between the free base and its hydrochloride salt, as their properties can differ.
| Property | Value | Source(s) |
| IUPAC Name | 1-(2-amino-4-methoxyphenyl)ethanone | [1] |
| Synonyms | 2'-Amino-4'-methoxyacetophenone | [2] |
| CAS Number | 335104-63-7 (hydrochloride) | [3] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Beige to yellow powder/solid | [4] |
| Melting Point | 89 °C (for 1-(2-Amino-6-methoxyphenyl)ethanone) | [5] |
| Boiling Point | 130-160 °C at 1.5 Torr (for 1-(2-Amino-6-methoxyphenyl)ethanone) | [5] |
| Solubility | Soluble in methanol | [6] |
Note: Specific melting and boiling points for the title compound are not consistently available; data for a structural isomer is provided for reference.
Molecular Structure
The molecular structure features a benzene ring with three key substituents that dictate its chemical behavior: an acetyl group, an amino group, and a methoxy group. The ortho-amino and para-methoxy groups are both electron-donating, which activates the aromatic ring towards electrophilic substitution.
Caption: Chemical structure of 1-(2-Amino-4-methoxyphenyl)ethanone.
Part 2: Synthesis and Reactivity Profile
Plausible Synthetic Pathway
While numerous proprietary methods exist, a common and logical approach to synthesizing substituted acetophenones involves the Friedel-Crafts acylation. For 1-(2-Amino-4-methoxyphenyl)ethanone, a plausible route starts from a commercially available substituted aniline.
Workflow: Synthesis via Friedel-Crafts Acylation
-
Starting Material Selection: The synthesis logically begins with 3-methoxyaniline. The directing effects of the amino and methoxy groups must be considered. The amino group is a stronger activating group and is ortho-, para-directing.
-
Protection of the Amino Group: The highly reactive amino group must be protected to prevent side reactions and to modulate its directing effect. Acetylation to form an acetanilide is a standard procedure.
-
Friedel-Crafts Acylation: The protected intermediate undergoes Friedel-Crafts acylation with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The acylation will be directed ortho to the activating acetamido group.
-
Deprotection: The final step involves the hydrolysis of the acetamido group, typically under acidic or basic conditions, to reveal the free amine and yield the target compound.
Caption: Plausible synthetic workflow for 1-(2-Amino-4-methoxyphenyl)ethanone.
Core Reactivity
The reactivity of this molecule is governed by its three functional groups:
-
Aromatic Ring: Highly activated by the ortho-amino and para-methoxy groups, the ring is susceptible to further electrophilic aromatic substitution. The positions ortho and para to the activating groups are the most reactive.
-
Amino Group: The primary amine is nucleophilic and can participate in reactions such as N-alkylation, N-acylation, and diazotization. It is also basic, allowing for the formation of hydrochloride salts which are often more stable and easier to handle.[7]
-
Ketone Carbonyl: The acetyl group undergoes typical ketone reactions, including reduction to an alcohol, reductive amination, and condensation reactions at the alpha-carbon. This site is a key handle for extending the molecular framework. The presence of the ortho-amino group can also facilitate intramolecular cyclization reactions to form heterocyclic systems like indoles or quinolines under appropriate conditions.
Part 3: Spectroscopic Characterization and Analysis
Unambiguous structural confirmation and purity assessment are critical. Standard spectroscopic methods are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of protons in the molecule.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 6.5 - 7.5 | m (multiplet) | 3H |
| -NH₂ | 4.5 - 6.0 (broad) | s (singlet) | 2H |
| -OCH₃ | ~3.8 | s (singlet) | 3H |
| -COCH₃ | ~2.5 | s (singlet) | 3H |
Note: Predicted values are based on standard substituent effects. Actual values may vary depending on the solvent and experimental conditions.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups through their characteristic vibrational frequencies.
-
N-H Stretch: A pair of medium-to-strong bands around 3300-3500 cm⁻¹ is characteristic of the primary amine.
-
C-H Stretch (Aromatic/Aliphatic): Bands appear around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic CH₃).
-
C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ indicates the conjugated ketone.
-
C-O Stretch: A strong band around 1200-1250 cm⁻¹ corresponds to the aryl ether linkage.
Standard Protocol for NMR Sample Preparation and Acquisition
A self-validating and reproducible protocol is essential for obtaining high-quality spectral data.[8]
Materials:
-
NMR tube (5 mm, high precision)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Sample (5-10 mg)
-
Volumetric glassware and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-(2-Amino-4-methoxyphenyl)ethanone into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d).
-
Add a minimal amount of TMS as an internal standard (0 ppm reference).
-
Cap the vial and vortex thoroughly until the sample is completely dissolved.
-
-
Transfer to NMR Tube:
-
Using a Pasteur pipette, carefully transfer the solution into the NMR tube to a height of approximately 4-5 cm.
-
-
NMR Data Acquisition:
-
Insert the tube into the spectrometer's spinner and place it in the magnet.
-
Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field is homogenized (shimmed) to maximize spectral resolution, resulting in sharp, symmetrical peaks.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, sufficient relaxation delay). Average multiple scans to achieve an adequate signal-to-noise ratio.
-
-
Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the raw data.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative proton ratios.
-
Caption: Standard workflow for NMR-based structural analysis.
Part 4: Applications in Drug Discovery and Development
The true value of 1-(2-Amino-4-methoxyphenyl)ethanone lies in its role as a versatile chemical building block.[6] Its trifunctional nature allows for the construction of a wide array of complex molecules, particularly those with therapeutic potential.
-
Synthesis of Heterocycles: It is an ideal starting material for synthesizing nitrogen-containing heterocycles like quinolines, indazoles, and benzodiazepines, which are privileged scaffolds in medicinal chemistry.[9]
-
Lead Optimization: In drug discovery programs, this intermediate can be used to generate libraries of analogues. By modifying the amino or acetyl groups, or by performing substitutions on the aromatic ring, researchers can systematically explore the structure-activity relationship (SAR) of a lead compound to enhance potency, selectivity, or pharmacokinetic properties.
-
Precursor to Bioactive Molecules: The structural motifs present in this compound are found in various classes of biologically active agents. Its use as an intermediate ensures a reliable and efficient supply chain for the synthesis of active pharmaceutical ingredients (APIs).[10][11]
Part 5: Safety, Handling, and Storage
As with any chemical reagent, adherence to strict safety protocols is mandatory.
5.1. Hazard Identification Based on data for structurally similar compounds, 1-(2-Amino-4-methoxyphenyl)ethanone and its salts should be handled as potentially hazardous.[1][12][13]
5.2. Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure eyewash stations and safety showers are readily accessible.[2]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]
5.3. Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]
-
For sensitive applications or long-term storage, keeping the container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the amino group.[14]
-
Incompatible Materials: Keep away from strong oxidizing agents.[12]
Conclusion
1-(2-Amino-4-methoxyphenyl)ethanone is more than just a chemical compound; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined physicochemical properties, predictable reactivity, and versatile synthetic utility make it an indispensable intermediate. A thorough understanding of its characteristics, from spectroscopic signature to safe handling protocols, empowers researchers to leverage its full potential in the creation of novel materials and life-saving therapeutics.
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